

# An In-depth Technical Guide to NS19504: A BK Channel Activator

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## Compound of Interest

Compound Name: NS 504

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NS19504 is a small-molecule positive modulator of the large-conductance  $\text{Ca}^{2+}$ -activated potassium channels (BK channels, also known as KCa1.1 or MaxiK).<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the key experimental protocols used in its characterization, designed for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

NS19504, with the chemical name 5-[(4-Bromophenyl)methyl]-2-thiazolamine, is a benzothiazoleamine compound identified through high-throughput screening.<sup>[2][3][4][5]</sup> Its structure is notably different from previously reported BK channel activators.<sup>[3]</sup>

The key chemical and physical properties of NS19504 are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	5-[(4-Bromophenyl)methyl]-2-thiazolamine	[4]
CAS Number	327062-46-4	[1][2][4][6]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrN <sub>2</sub> S	[1][2][4][6]
Molecular Weight	269.16 g/mol	[1][2][4][6]
Appearance	White to light yellow solid	[1][2]
SMILES	<chem>Nc1ncc(Cc2ccc(Br)cc2)s1</chem>	[1][2][4]
Solubility	Soluble in DMSO (≥100 mM), Ethanol (≥100 mM)	[2][4][6]
InChI Key	HGWLZOMQZIUBW- UHFFFAOYSA-N	[3]

## Mechanism of Action and Signaling Pathway

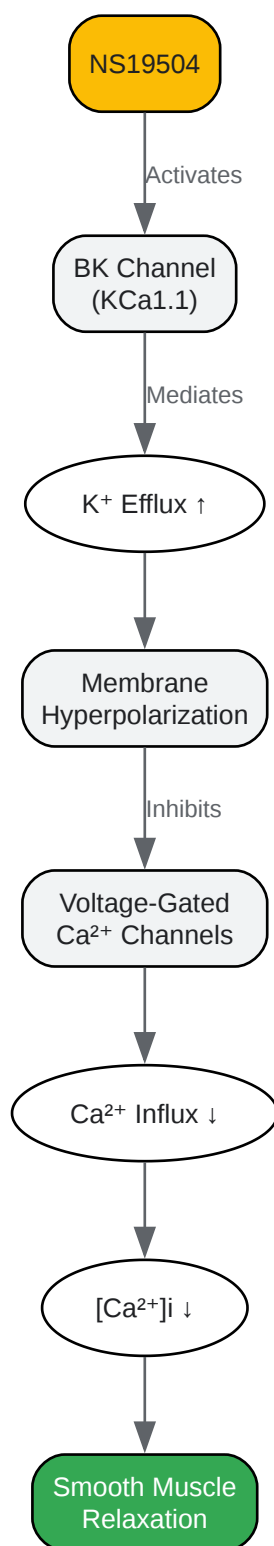
NS19504 functions as a potent activator of BK channels with an EC<sub>50</sub> value of approximately 11.0 μM.[1][2][3][4] BK channels are crucial regulators of cellular excitability, integrating changes in intracellular calcium concentration and membrane potential.[3]

The activation of BK channels by NS19504 leads to the following signaling cascade:

- **Binding:** NS19504 binds to the BK channel protein.
- **Channel Gating:** This binding increases the channel's open probability for a given membrane voltage and intracellular Ca<sup>2+</sup> concentration. Specifically, NS19504 causes a significant leftward shift in the voltage activation curve; at a concentration of 10 μM, it can shift the curve by as much as 60 mV.[1][3]
- **Potassium Efflux:** The opening of the channel facilitates the efflux of potassium (K<sup>+</sup>) ions from the cell, following their electrochemical gradient.

- Hyperpolarization: The outward flow of positive charge ( $K^+$  ions) causes the cell membrane to hyperpolarize, making it less excitable.
- Physiological Effect: In smooth muscle cells, such as those in the urinary bladder, this hyperpolarization leads to the closure of voltage-gated  $Ca^{2+}$  channels, a decrease in intracellular  $Ca^{2+}$ , and subsequent muscle relaxation.[\[1\]](#)[\[3\]](#)

The signaling pathway is illustrated in the diagram below.



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Fig. 1: Signaling pathway of NS19504 in smooth muscle cells.

## Experimental Protocols

The characterization of NS19504 involved several key experimental methodologies, from initial high-throughput screening to detailed electrophysiological and ex vivo functional assays.

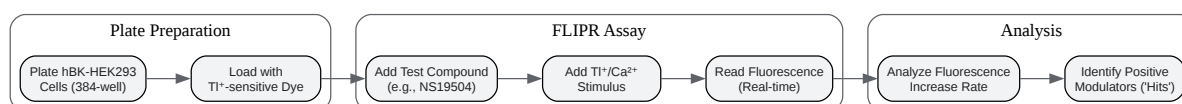
### High-Throughput Screening: FLIPR-Based $\text{Ti}^+$ Influx Assay

NS19504 was identified from a large compound library using a thallium ( $\text{Ti}^+$ ) influx assay on a Fluorometric Imaging Plate Reader (FLIPR) system.<sup>[3]</sup> This assay leverages  $\text{Ti}^+$  as a surrogate for  $\text{K}^+$ , coupled with a  $\text{Ti}^+$ -sensitive fluorescent dye.

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing the human BK (hBK) channel are cultured in 384-well plates.<sup>[2][3]</sup>
- **Dye Loading:** Cells are loaded with a  $\text{Ti}^+$ -sensitive fluorescent indicator dye (e.g., BTC-AM).<sup>[3]</sup>
- **Compound Addition:** Test compounds, including NS19504, are added to the wells.
- **Stimulation & Reading:** A stimulus buffer containing  $\text{Ti}^+$  and a  $\text{Ca}^{2+}$  ionophore (A23187) is added to activate the channels.<sup>[3]</sup> The influx of  $\text{Ti}^+$  through open BK channels leads to an increase in fluorescence, which is monitored in real-time by the FLIPR system.<sup>[3][7][8]</sup>
- **Data Analysis:** The rate of fluorescence increase is proportional to BK channel activity. An increase in signal compared to control wells indicates a positive modulator.

The general workflow for this screening process is outlined below.



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Fig. 2: High-throughput screening workflow for BK channel activators.

## Electrophysiology: Patch-Clamp Recordings

The activity of NS19504 was validated and characterized using manual and automated patch-clamp electrophysiology.[1][2]

### A. Whole-Cell Patch-Clamp in hBK-HEK293 Cells

This technique measures the sum of currents through all BK channels in an entire cell.

#### Methodology:

- Cell Preparation: hBK-HEK293 cells are plated on coverslips for recording.
- Solutions:
  - External Solution (ACSF, typical): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO<sub>4</sub>, 2 CaCl<sub>2</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26.4 NaHCO<sub>3</sub>, and 10 glucose.[9]
  - Internal (Pipette) Solution: Contains a high concentration of potassium (e.g., K-Gluconate based) to mimic the intracellular environment, along with buffers like HEPES and a calcium chelator (e.g., EGTA) to clamp the free Ca<sup>2+</sup> at a known concentration.[9][10][11]
- Recording: A glass micropipette forms a high-resistance (>1 GΩ) seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[12]
- Voltage Protocol: Currents are typically elicited by applying voltage ramps (e.g., -100 mV to +50 mV over 200 ms) or voltage steps.[2]
- Compound Application: NS19504 is applied to the external solution via a perfusion system.
- Data Analysis: The increase in outward current in the presence of NS19504 is measured to determine its effect on channel activity.[2]

### B. Inside-Out Patch-Clamp in hBK-HEK293 Cells

This configuration allows direct application of compounds to the intracellular face of the channel.

#### Methodology:

- Patch Excision: After forming a gigaseal, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution.
- Solutions:
  - Pipette Solution: Contains a physiological  $K^+$  gradient (e.g., 4 mM  $K^+$ ).[\[2\]](#)[\[6\]](#)
  - Bath (Intracellular) Solution: Contains a high  $K^+$  concentration (e.g., 154 mM  $K^+$ ) and a buffered free  $Ca^{2+}$  concentration (e.g., 0.3  $\mu$ M).[\[2\]](#)[\[6\]](#)
- Recording: The membrane potential across the patch is controlled (e.g., holding potential of -90 mV), and currents are recorded during voltage ramps (e.g., -120 to +80 mV).[\[2\]](#)[\[6\]](#)
- Compound Application: NS19504 (e.g., 10  $\mu$ M) is added directly to the bath solution, accessing the intracellular side of the channels.[\[2\]](#)[\[6\]](#)
- Data Analysis: The shift in the voltage-activation curve is determined by measuring tail currents at a very negative potential (e.g., -120 mV) after depolarizing voltage steps.[\[2\]](#)[\[6\]](#)

## Ex Vivo Functional Assay: Guinea Pig Bladder Strips

To assess the physiological effect of NS19504 on native tissue, isometric tension recordings are performed on isolated smooth muscle strips from the guinea pig urinary bladder.[\[1\]](#)[\[3\]](#)

#### Methodology:

- Tissue Preparation: Guinea pigs are euthanized, and the urinary bladder is removed.[\[13\]](#) Longitudinal strips of the detrusor smooth muscle are dissected in a physiological salt solution (e.g., Krebs solution).
- Mounting: The muscle strips are mounted in an organ bath containing warmed (37°C), oxygenated Krebs solution. One end is fixed, and the other is attached to an isometric force transducer.

- **Equilibration:** The strips are allowed to equilibrate under a small amount of resting tension until stable spontaneous phasic contractions (SPCs) develop.[5]
- **Compound Addition:** NS19504 is added cumulatively to the organ bath, and changes in the frequency and amplitude of SPCs are recorded.
- **Specificity Test:** The specific BK channel blocker iberiotoxin is added to confirm that the relaxing effect of NS19504 is mediated by BK channels.[1][3]
- **Further Characterization:** The effect of NS19504 can also be tested on contractions induced by electrical field stimulation (EFS) or high potassium (KCl) depolarization.[1][5]

## Selectivity and Pharmacological Profile

NS19504 exhibits a favorable selectivity profile. It shows no significant effect on contractions induced by high K<sup>+</sup> concentrations, which is consistent with a K<sup>+</sup> channel-mediated action.[1][3] Furthermore, it was tested against a panel of 68 other receptors and channels, including Nav, Cav, SK, and IK channels, and was found to be highly selective for the BK channel.[3][6]

This selectivity suggests that NS19504 may have the potential to reduce non-voiding contractions associated with spontaneous bladder overactivity while having a minimal effect on normal, nerve-evoked voiding.[1]

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